molecular formula C19H16N4O2S2 B4190875 3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4190875
M. Wt: 396.5 g/mol
InChI Key: RKMCUHBNEOSNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the synthesis of cell wall components, such as peptidoglycans and chitin, respectively. The compound is also thought to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to have low toxicity and high selectivity towards cancer cells and microorganisms. It has been reported to cause minimal damage to healthy cells and tissues, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to investigate the long-term effects of the compound on the human body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. It can be used at low concentrations, reducing the risk of toxicity and side effects. However, one of the limitations is the complexity of the synthesis method, which requires specialized equipment and expertise. In addition, the compound's stability and solubility in different solvents need to be carefully considered to ensure accurate and reproducible results.

Future Directions

There are several future directions for the research and development of 3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine. One of the potential applications is its use as a therapeutic agent in the treatment of cancer and infectious diseases. Further studies are needed to investigate its efficacy and safety in vivo and to optimize its pharmacological properties. Another direction is the exploration of its potential applications in material science, such as the development of new polymers and coatings. Finally, the synthesis of novel derivatives and analogs of the compound could lead to the discovery of new and improved compounds with enhanced properties and applications.

Scientific Research Applications

3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. The compound has been tested against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In addition, it has shown promising results in inhibiting the growth of cancer cells, such as breast cancer, lung cancer, and prostate cancer cells.

properties

IUPAC Name

2-(benzenesulfonyl)-5-phenyl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-27(25,17-11-5-2-6-12-17)23-19(20-14-16-10-7-13-26-16)21-18(22-23)15-8-3-1-4-9-15/h1-13H,14H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMCUHBNEOSNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
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3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
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3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
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3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-phenyl-1-(phenylsulfonyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

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